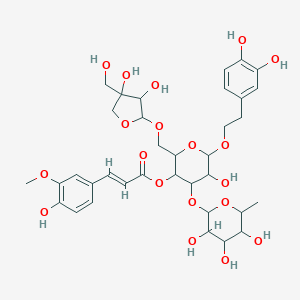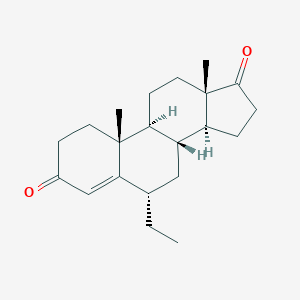
Neoalsogenin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neoalsogenin A is a natural compound that has recently gained attention in scientific research for its potential therapeutic applications. It is a steroidal saponin that is derived from the roots of the plant Alsophila spinulosa. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The mechanism of action of Neoalsogenin A is not fully understood. However, it is believed to exert its biological effects by interacting with various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
One of the main advantages of using Neoalsogenin A in lab experiments is its diverse biological activities. It can be used to study various diseases, including inflammation, cancer, and diabetes. Additionally, it is a natural compound, which makes it a safer alternative to synthetic drugs. However, one of the limitations of using this compound in lab experiments is its complex structure, which makes its synthesis challenging. Additionally, its low solubility in water can make it difficult to administer in animal studies.
未来方向
There are several future directions for research on Neoalsogenin A. One area of research is to further elucidate its mechanism of action. Additionally, more studies are needed to determine its efficacy in treating various diseases, including inflammation, cancer, and diabetes. Further research is also needed to optimize the synthesis method of this compound to make it more accessible for scientific research purposes. Finally, more studies are needed to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis of Neoalsogenin A is challenging due to its complex structure. However, several methods have been developed for its synthesis, including chemical synthesis and semi-synthesis. One of the most commonly used methods is the semi-synthesis method, which involves the extraction of the compound from the plant material followed by chemical modifications to obtain the desired structure. This method has been used successfully to produce this compound in large quantities for scientific research purposes.
科学研究应用
Neoalsogenin A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been found to have anti-diabetic effects by increasing insulin sensitivity and reducing blood glucose levels.
属性
CAS 编号 |
143436-21-9 |
|---|---|
分子式 |
C25H32N2O5 |
分子量 |
478.7 g/mol |
IUPAC 名称 |
(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1 |
InChI 键 |
NOLIODARMCPTMK-KJYFKQERSA-N |
手性 SMILES |
C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C |
SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
规范 SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
同义词 |
3,12,23,25-tetrahydroxy-20,24-epoxydammarane neoalsogenin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)


![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)

![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)